4-Amino-3-methyl-4,5-dihydrothiophene-2-carboxylic acid
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Overview
Description
4-Amino-3-methyl-4,5-dihydrothiophene-2-carboxylic acid is a heterocyclic compound containing a thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-4,5-dihydrothiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, followed by intramolecular cyclization . Another approach is the Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-4,5-dihydrothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-3-methyl-4,5-dihydrothiophene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-4,5-dihydrothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate: A similar compound with a methyl ester group instead of a carboxylic acid group.
4,5-Dihydrothiophene, 3-methyl-: A related compound with a similar thiophene ring structure.
Uniqueness
4-Amino-3-methyl-4,5-dihydrothiophene-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H9NO2S |
---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
3-amino-4-methyl-2,3-dihydrothiophene-5-carboxylic acid |
InChI |
InChI=1S/C6H9NO2S/c1-3-4(7)2-10-5(3)6(8)9/h4H,2,7H2,1H3,(H,8,9) |
InChI Key |
GLJQLZWWWQVVNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SCC1N)C(=O)O |
Origin of Product |
United States |
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